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C.I. Food Violet 3 - 80539-34-0

C.I. Food Violet 3

Catalog Number: EVT-1562268
CAS Number: 80539-34-0
Molecular Formula: C37H36N3NaO6S2
Molecular Weight: 705.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

C.I. Food Violet 3 is derived from the chemical synthesis of triphenylmethane dyes, specifically through processes involving the reaction of dimethylaminobenzaldehyde with phenol derivatives. It is classified as a synthetic organic dye and falls under the broader category of azo and triphenylmethane dyes. According to the European Chemicals Agency, it is listed under various classifications due to its potential health hazards, including carcinogenicity when certain impurities are present .

Synthesis Analysis

Methods and Technical Details

The synthesis of C.I. Food Violet 3 involves several key steps:

  1. Preparation of Heteropolyacids: Sodium wolframate, sodium orthomolybdate, and sodium phosphate dibasic are dissolved in hot water (65-90 °C) to form a heteropolyacid solution .
  2. Dye Dissolution: Glacial acetic acid is mixed with water at elevated temperatures (80-100 °C), followed by the addition of Basic Violet 5BN (the precursor dye) and surfactants to facilitate the reaction .
  3. Color Lake Formation: The mixture undergoes a color lakeization reaction where the dye interacts with the heteropolyacid to form a stable pigment, which is then cooled and processed further for purification .

This method emphasizes the use of surfactants and dispersants to enhance pigment stability and color strength, making it suitable for various applications in printing inks and food coloring.

Molecular Structure Analysis

Structure and Data

C.I. Food Violet 3 has a complex molecular structure characterized by its triphenylmethane backbone. The molecular formula is C25H30ClN3C_{25}H_{30}ClN_{3}, with a relative molecular mass of approximately 407.98 g/mol .

The structural representation can be depicted as follows:

N+NCH3CH3NH3CCH3CH3CH3CH3Cl\text{N}^+\text{N}\text{CH}_3\text{CH}_3\text{N}\text{H}_3\text{C}\text{CH}_3\text{CH}_3\text{CH}_3\text{C}\text{H}_3\text{Cl}

This structure reveals the presence of multiple methyl groups attached to nitrogen atoms, contributing to its solubility and color properties.

Chemical Reactions Analysis

Reactions and Technical Details

C.I. Food Violet 3 participates in various chemical reactions typical of cationic dyes:

  • Oxidation-Reduction Reactions: The dye can be reduced to its leuco form (Leucogentian Violet) through chemical or enzymatic processes, which alters its color properties .
  • Decomposition: Under high temperatures or acidic conditions, C.I. Food Violet 3 may decompose, releasing toxic byproducts such as hydrogen chloride gas .

These reactions are critical for applications in biological staining where reversible color changes are often required.

Mechanism of Action

Process and Data

The mechanism of action for C.I. Food Violet 3 involves its interaction with biological tissues or substrates:

  1. Binding: The cationic nature of the dye allows it to bind strongly to negatively charged sites on proteins or nucleic acids within cells.
  2. Staining: Once bound, it imparts a vivid purple color, making it useful for microscopy and histological studies.

This binding affinity is essential for its application in microbiology as a staining agent for visualizing cellular structures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: C.I. Food Violet 3 appears as a green to very dark green powder that yields a dark purple solution when dissolved.
  • Melting Point: The melting point ranges between 175 °C to 177 °C .
  • Density: Approximately 1.19 g/cm³ at 20 °C .

Chemical Properties

  • Solubility: Soluble in ethanol (0.6 mg/mL) but poorly soluble in water (1.3 mg/L at pH 7) .
  • Stability: Stable under normal conditions but sensitive to light and air; may decompose upon heating .

These properties are significant for determining appropriate storage conditions and applications in various industries.

Applications

C.I. Food Violet 3 has several scientific uses:

  • Biological Staining: Widely used in microbiology for staining bacteria and fungi due to its strong binding properties.
  • Food Industry: Employed as a food coloring agent in various products due to its vibrant hue.
  • Textile Industry: Utilized in dyeing fabrics owing to its excellent fastness characteristics.

Properties

CAS Number

80539-34-0

Product Name

C.I. Food Violet 3

IUPAC Name

sodium;4-[[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-N-[(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate

Molecular Formula

C37H36N3NaO6S2

Molecular Weight

705.8 g/mol

InChI

InChI=1S/C37H37N3O6S2.Na/c1-38(2)32-15-9-29(10-16-32)37(30-11-17-33(18-12-30)39(3)4)31-13-19-34(20-14-31)40(25-27-5-21-35(22-6-27)47(41,42)43)26-28-7-23-36(24-8-28)48(44,45)46;/h5-24H,25-26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1/p-1

InChI Key

PSJHREDPTNOBPQ-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)S(=O)(=O)[O-])CC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+]

Synonyms

acid violet 17
C.I. acid violet 17
C.I. food violet 3
C.I.42581
violet BNP

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)S(=O)(=O)[O-])CC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+]

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